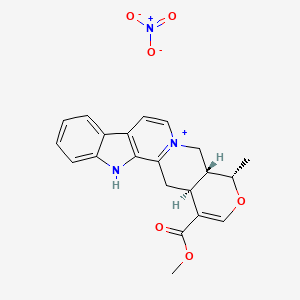
Serpentine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serpentine nitrate is a compound that belongs to the family of nitrates, which are known for their diverse applications in various fields. Nitrates are characterized by the presence of the nitro group (NO3) attached to a central atom or molecule. This compound, in particular, is derived from serpentine minerals, which are rich in magnesium silicate. These minerals are commonly found in ultramafic rocks and have unique physicochemical properties that make them suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of serpentine nitrate typically involves the nitration of serpentine minerals. This process can be carried out using a variety of nitrating agents, such as nitric acid, mixed nitric acid and sulfuric acid, or other combinations of nitrating agents. The reaction conditions, including temperature, pressure, and concentration of the nitrating agents, play a crucial role in determining the efficiency and yield of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous nitration processes. These processes are designed to optimize the reaction conditions and ensure consistent product quality. The use of advanced nitration reactors and automated control systems allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: Serpentine nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the specific conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts that facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxides and other nitrogen-containing compounds .
Scientific Research Applications
Serpentine nitrate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes and as a catalyst in certain reactions. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in biochemical pathways. Industrially, it is used in the production of fertilizers, explosives, and other nitrogen-containing products .
Mechanism of Action
The mechanism of action of serpentine nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by NO to produce cyclic GMP, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to serpentine nitrate include other nitrates such as glyceryl trinitrate, isosorbide dinitrate, and sodium nitrate. These compounds share the presence of the nitro group and exhibit similar chemical reactivity .
Uniqueness: What sets this compound apart from other nitrates is its unique origin from serpentine minerals and its specific physicochemical properties. The presence of magnesium silicate in this compound imparts distinct characteristics that make it suitable for specialized applications, such as in the production of advanced materials and as a catalyst in certain chemical reactions .
Properties
CAS No. |
6545-58-0 |
|---|---|
Molecular Formula |
C21H21N3O6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;nitrate |
InChI |
InChI=1S/C21H20N2O3.NO3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3)4/h3-8,11-12,15-16H,9-10H2,1-2H3;/q;-1/p+1/t12-,15-,16+;/m0./s1 |
InChI Key |
BIEFRVJCWZDXBE-RXAPEJBRSA-O |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















